4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-12-13(4-5)6(1-2-6)7(9,10)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOONOVLIDDXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Alkylation with 1-(Trifluoromethyl)cyclopropyl Bromide
The most direct route involves alkylating 4-bromo-1H-pyrazole with 1-(trifluoromethyl)cyclopropyl bromide under microwave irradiation. This method adapts conditions from analogous cyclopropane alkylations:
Reaction Conditions :
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Substrate : 4-Bromo-1H-pyrazole (1.0 equiv, 6.8 mmol)
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Alkylating Agent : 1-(Trifluoromethyl)cyclopropyl bromide (1.6 equiv, 10.7 mmol)
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Base : Cesium carbonate (1.6 equiv, 10.7 mmol)
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Solvent : DMF (6 mL)
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Temperature : 180°C
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Time : 1.5 hours
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Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:5)
Yield : 68% (theoretical maximum based on analogous reactions).
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the cesium base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the cyclopropane bromide. The trifluoromethyl group’s electron-withdrawing nature enhances the leaving group’s stability.
Challenges :
-
Steric hindrance from the cyclopropane ring may reduce reactivity.
-
Competing elimination pathways necessitate precise temperature control.
Sequential Cyclopropanation and Bromination
Cyclopropanation of 4-Bromo-1-(Trifluoromethyl)-1H-Pyrazole
This two-step approach first introduces the trifluoromethyl group, followed by cyclopropanation:
Step 1: Trifluoromethylation
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Substrate : 4-Bromo-1H-pyrazole
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Reagent : Trifluoromethylating agent (e.g., Togni’s reagent)
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Catalyst : Cu(I) or Ru(II)
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Conditions : 80°C, 12 hours in DMF.
Step 2: Cyclopropanation
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Substrate : 4-Bromo-1-(trifluoromethyl)-1H-pyrazole
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Reagent : Ethylene gas + diethylzinc (Simmons-Smith conditions)
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Catalyst : Pd(PPh₃)₄
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Yield : ~50% (estimated from analogous systems).
Advantages :
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Modularity allows independent optimization of each step.
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Avoids handling sensitive cyclopropane bromides.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling with Boronic Esters
A boronic ester intermediate facilitates the introduction of the 1-(trifluoromethyl)cyclopropyl group:
Reaction Scheme :
-
Borylation : Convert 4-bromo-1H-pyrazole to its pinacol boronic ester using bis(pinacolato)diboron.
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Cross-Coupling : React with 1-(trifluoromethyl)cyclopropyl iodide under Pd catalysis.
Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Base : NaOAc
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Direct N-Alkylation | 68% | Single-step, high efficiency | Requires specialized cyclopropane reagent |
| Sequential Functionalization | 50% | Modular design | Multi-step, lower overall yield |
| Suzuki-Miyaura Coupling | 72% | Broad substrate scope | Sensitive to boronic ester stability |
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
For large-scale production, microwave conditions are replaced with continuous flow systems:
Purification Techniques
-
Crystallization : Ethanol/water mixtures achieve >99% purity.
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Chromatography Avoidance : Reduces costs and solvent waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural and physicochemical differences between 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole and related compounds:
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- Mass Spectrometry :
- Elemental Analysis :
- Close agreement between calculated and found values (e.g., C 49.89% vs. 50.15% in C₁₆H₉BrF₄N₂) confirms purity .
Biological Activity
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H10BrF3N2
- Molar Mass : 327.097 g/mol
- CAS Number : 1006320-26-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting specific enzyme activities.
Biological Activity Overview
Research has shown that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Certain pyrazole derivatives have demonstrated potent inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. For instance, compounds similar to this compound have shown low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .
- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. Studies indicate that modifications in the pyrazole ring can enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the para position on the phenyl ring significantly influences the biological activity of pyrazole derivatives. Research indicates that:
- Increased Potency : The introduction of a trifluoromethyl group can enhance the binding affinity to target proteins due to increased hydrophobic interactions.
- Selectivity : Variations in substituents on the pyrazole ring can lead to selective inhibition of specific isoforms of enzymes, which is crucial for minimizing side effects in therapeutic applications.
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole-based LDH inhibitors demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of lactate production and glycolysis in cancer cell lines. The lead compound showed an off-rate indicative of prolonged drug-target engagement, suggesting potential for effective cancer therapy .
Case Study 2: Anti-inflammatory Effects
Another investigation into pyrazole derivatives revealed that certain compounds displayed notable anti-inflammatory effects in preclinical models. The mechanism was linked to the inhibition of COX enzymes, with some derivatives achieving IC50 values in the low micromolar range .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Values | Target Enzyme/Pathway |
|---|---|---|---|
| Anticancer | This compound | Low nM | LDHA/LDHB |
| Anti-inflammatory | Various pyrazole derivatives | Low µM | COX-1/COX-2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of brominated enones with hydrazines. Key parameters include:
- Temperature : Optimal range of 60–80°C to prevent decomposition of the trifluoromethylcyclopropyl group.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) is used to isolate the product .
- Yield Optimization : Slow addition of hydrazine derivatives minimizes side reactions.
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The pyrazole proton (C3-H) appears as a singlet at δ 7.8–8.2 ppm. The cyclopropyl protons resonate as a multiplet (δ 1.2–1.8 ppm) due to ring strain.
- ¹⁹F NMR : The trifluoromethyl group shows a characteristic triplet at δ -62 to -65 ppm (coupling with adjacent protons).
- HRMS : The molecular ion [M+H]+ is observed at m/z 284.97 (calculated for C₇H₆BrF₃N₂) .
Q. What are the primary chemical reactivity patterns exhibited by this compound?
- Methodological Answer :
- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
- Redox Reactions : The trifluoromethylcyclopropyl group stabilizes intermediates during oxidation, enabling selective C–H functionalization .
Advanced Research Questions
Q. What strategies mitigate challenges in palladium-catalyzed cross-coupling reactions involving the bromo substituent and electron-withdrawing trifluoromethylcyclopropyl group?
- Methodological Answer :
- Ligand Selection : Bulky ligands like XPhos enhance catalytic activity by stabilizing Pd(0) intermediates.
- Solvent Optimization : Mixed toluene/water systems reduce dehalogenation side reactions.
- Additives : KF or Cs₂CO₃ improves coupling efficiency by activating boronic acids .
Q. How can density functional theory (DFT) predict reaction sites and optimize synthetic pathways for derivatives?
- Methodological Answer :
- Electrostatic Potential Maps : Identify nucleophilic (pyrazole C4) and electrophilic (bromine) sites.
- Transition State Analysis : Simulate energy barriers for cross-coupling to prioritize viable pathways.
- Case Study : DFT-guided optimization reduced reaction time by 40% in a recent Suzuki coupling study .
Q. What experimental approaches analyze the impact of environmental factors (pH, temperature) on stability and biological activity?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C .
- Biological Activity :
- Enzyme Inhibition Assays : Test IC₅₀ values against bacterial enoyl-ACP reductase (pH 7.4, 25°C) to correlate stability with efficacy .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
